molecular formula C17H15BrF3N3O2 B2404551 3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 1903282-64-3

3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

货号: B2404551
CAS 编号: 1903282-64-3
分子量: 430.225
InChI 键: KSEHDZIQTFKVJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((5-Bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 1903282-64-3) is a high-quality chemical compound offered with a typical purity of 95% or greater for research applications . Its molecular formula is C17H15BrF3N3O2 and it has a molecular weight of 430.225 g/mol . This compound is of significant interest in biomedical research due to its potential biological activities, particularly in the fields of oncology and neurology . In vitro studies indicate that this compound and its structural analogs exhibit promising antitumor properties. Research has demonstrated potent cytotoxicity against various human cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values reported in the low micromolar to sub-micromolar range . The compound has also been evaluated for neuroprotective effects, with studies in animal models suggesting potential anticonvulsant activity, indicating it may modulate neurotransmitter systems or provide protection against excitotoxicity . The structure-activity relationship (SAR) analysis reveals that the bromo group enhances lipophilicity and binding affinity, the trifluoromethyl group contributes to metabolic stability, and the pyrrolidine ring provides crucial conformational flexibility for optimal receptor interaction . The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3N3O2/c18-12-3-6-15(22-9-12)26-14-7-8-24(10-14)16(25)23-13-4-1-11(2-5-13)17(19,20)21/h1-6,9,14H,7-8,10H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHDZIQTFKVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5-bromopyridin-2-ol with various reagents to form the desired pyrrolidine derivative. The synthesis typically employs methods such as nucleophilic substitution and coupling reactions to achieve the final product.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the bromopyridine moiety have been shown to inhibit tumor cell growth effectively. A study reported that compounds with IC50 values in the low micromolar range demonstrated potent cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .

CompoundCell LineIC50 (µM)
3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamideA4311.98 ± 1.22
Similar Bromopyridine DerivativeJurkat<0.5

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. In studies involving animal models of epilepsy, derivatives showed anticonvulsant activity, suggesting that they may modulate neurotransmitter systems or exert protective effects against excitotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups significantly influences biological activity:

  • Bromo Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Trifluoromethyl Group : Known to increase metabolic stability and potentially enhance biological activity.
  • Pyrrolidine Ring : Contributes to the overall conformational flexibility, which is crucial for receptor binding.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated the efficacy of the compound against various cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected cytotoxicity levels.
  • In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to controls, supporting the potential therapeutic application of these derivatives in cancer treatment.

常见问题

Q. What are the common synthetic routes for 3-((5-bromopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide?

  • Methodological Answer : The compound is typically synthesized via carboxamide coupling reactions. A triphosgene-mediated approach in anhydrous acetonitrile with triethylamine as a base is effective for forming the carboxamide bond. For example, a similar urea derivative was synthesized by reacting an aniline derivative with triphosgene, followed by addition of pyrrolidine . Purification via silica gel column chromatography (e.g., EtOAc-petroleum ether gradients) yields the product. Key steps include dropwise reagent addition under ice-cooling and overnight stirring at room temperature.

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks.
  • X-ray crystallography : Resolves bond angles, stereochemistry, and coplanarity of aromatic systems (e.g., fluorine substituents on aryl rings are often coplanar, while pyrrolidine rings may deviate ).
  • Mass spectrometry : High-resolution MS confirms molecular weight.

Q. What are the critical physicochemical properties for handling this compound?

  • Methodological Answer : Key properties include:
  • Melting point : Analogous trifluoromethyl-containing carboxamides exhibit melting points between 120–295°C, depending on substituents .
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, acetonitrile) due to the trifluoromethyl and carboxamide groups.
  • Stability : Store under inert conditions (argon/vacuum) at –20°C to prevent hydrolysis of the carboxamide bond.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from impurities, assay conditions, or structural analogs. Strategies include:
  • Orthogonal assays : Use multiple bioactivity assays (e.g., enzymatic inhibition, cell viability) to cross-validate results.
  • Purity validation : HPLC with UV/Vis or MS detection ensures >95% purity .
  • Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing Br with Cl or modifying the pyrrolidine ring) to identify critical functional groups .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales.
  • QSAR models : Corrogate substituent effects (e.g., bromine’s steric impact) with bioactivity .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics?

  • Methodological Answer : The CF3_3 group:
  • Enhances lipophilicity : Increases membrane permeability (logP ~2–4) .
  • Improves metabolic stability : Resists oxidative degradation due to strong C–F bonds.
  • Modulates electronic effects : Withdraws electron density, affecting hydrogen bonding with targets .
    These properties are validated via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability).

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Catalytic systems : Use Pd-catalyzed coupling (e.g., Suzuki for pyridine-bromine substitution) to improve atom economy .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., triphosgene reactions).
  • Crystallization control : Seed crystals or slow evaporation in ethyl acetate yields high-purity crystals for X-ray validation .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproduce conditions : Ensure identical solvent, heating rates, and instrumentation.
  • Cross-laboratory validation : Collaborate to standardize protocols (e.g., DSC for melting points).
  • Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) affecting physical properties .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。